
(S)-3-Methylheptanoic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methylheptanoic Acid-d3 is a deuterated analog of (S)-3-Methylheptanoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methylheptanoic Acid-d3 typically involves the deuteration of (S)-3-Methylheptanoic Acid. One common method is the catalytic hydrogenation of the corresponding unsaturated precursor in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to moderate heating
Pressure: Elevated pressure of deuterium gas
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous flow hydrogenation: Using a packed bed reactor with Pd/C catalyst
Deuterium gas supply: Ensuring a constant and controlled flow of deuterium gas
Automated monitoring: Real-time monitoring of reaction parameters to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methylheptanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride
Substitution: Halogenation or esterification reactions using halogenating agents or alcohols in the presence of acid catalysts
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Thionyl chloride for halogenation, sulfuric acid for esterification
Major Products Formed
Oxidation: Formation of (S)-3-Methylheptanone-d3 or (S)-3-Methylheptanal-d3
Reduction: Formation of (S)-3-Methylheptanol-d3
Substitution: Formation of (S)-3-Methylheptanoyl chloride-d3 or (S)-3-Methylheptanoate-d3
Scientific Research Applications
(S)-3-Methylheptanoic Acid-d3 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms
Biology: In metabolic studies to track the incorporation and transformation of fatty acids in biological systems
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs
Industry: As a reference standard in analytical chemistry for the calibration of mass spectrometers and other analytical instruments
Mechanism of Action
The mechanism of action of (S)-3-Methylheptanoic Acid-d3 involves its incorporation into metabolic pathways where it can replace the non-deuterated analog. The presence of deuterium atoms can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and enzyme function. The molecular targets and pathways involved include fatty acid metabolism and enzymatic oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methylheptanoic Acid: The non-deuterated analog
®-3-Methylheptanoic Acid-d3: The enantiomeric form with deuterium
(S)-3-Methylheptanol-d3: The reduced form with deuterium
Uniqueness
(S)-3-Methylheptanoic Acid-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical and synthetic applications. The deuterium atoms enhance the stability and alter the reaction kinetics, making it a valuable tool in scientific research.
Properties
CAS No. |
1329647-33-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
147.232 |
IUPAC Name |
(3S)-3-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1/i2D3 |
InChI Key |
DVESMWJFKVAFSP-HMQROFFESA-N |
SMILES |
CCCCC(C)CC(=O)O |
Synonyms |
(S)-(-)-3-Methylheptanoic Acid-d3; (S)-3-Methyl-heptanoic Acid-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


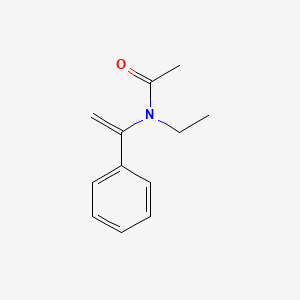
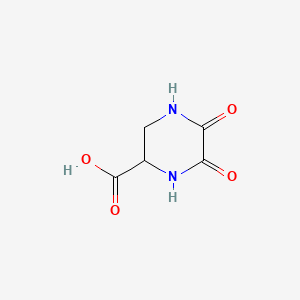
![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)
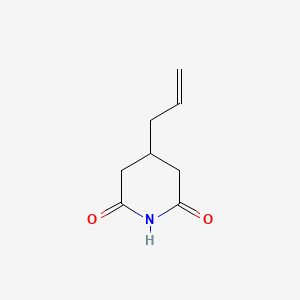
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)
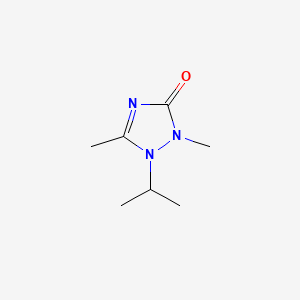
![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)
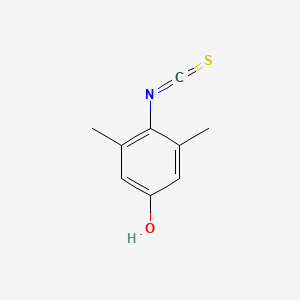
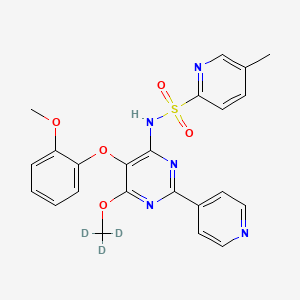
![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
